Shikonin(SH)

説明

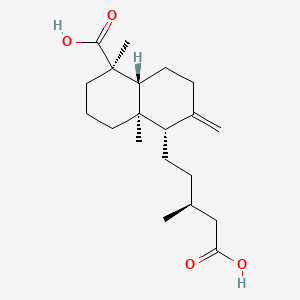

Shikonin is a major phytochemical compound extracted from the roots of Lithospermum erythrorhizon . It is a natural anthraquinone derivative and has been used in traditional medicinal systems to cure various ailments . It is well known for its diverse pharmacological potential such as anticancer, antithrombotic, neuroprotective, antidiabetic, antiviral, anti-inflammatory, anti-gonadotropic, antioxidants, antimicrobial, and insecticidal .

Synthesis Analysis

Shikonin is biosynthesized from two precursors, geranyl diphosphate (GPP), via the mevalonate pathway, and p-hydroxybenzoic acid (PHB), via the phenylpropanoid pathway . A series of novel shikonin derivatives were designed and synthesized, and their anti-proliferative activities were evaluated against different cancer cell lines .Molecular Structure Analysis

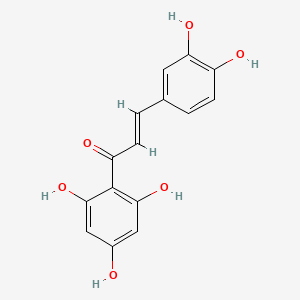

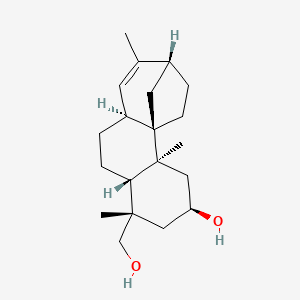

The structure of shikonin is comprised of a redox-active naphthazarin (5,6-dihydroxy-1,4-naphthoquinone) ring fused with a 1-hydroxy-4-methyl-3-pentenyl side chain .Chemical Reactions Analysis

The first electrochemical reduction signal of shikonin is a reversible monoelectronic transfer, generating a stable semiquinone intermediate . For the second reduction step, esterified compounds presented a coupled chemical reaction following dianion formation .Physical And Chemical Properties Analysis

Shikonin has a molecular weight of 288.30 and is soluble in DMSO .科学的研究の応用

Shikonin

Anticancer Activity: Shikonin has been found to have potent anticancer activity. It’s been used in traditional medicinal systems to treat various ailments .

Antithrombotic and Neuroprotective Effects: In addition to its anticancer properties, Shikonin also exhibits antithrombotic and neuroprotective effects .

Antidiabetic and Antiviral Properties: Shikonin has been shown to have antidiabetic and antiviral properties, making it a potential candidate for the treatment of diabetes and viral infections .

Anti-inflammatory and Antimicrobial Activity: Shikonin has anti-inflammatory and antimicrobial properties, which makes it useful in the treatment of inflammatory and infectious diseases .

Wound Healing: Shikonin has been found to aid in wound healing .

作用機序

Target of Action

- Siamenoside I : The primary targets of Siamenoside I are not clearly defined in the literature .

- Shikonin : Shikonin is a specific inhibitor of pyruvate kinase M2 (PKM2) and can also inhibit TNF-α and NF-κB pathways .

Mode of Action

- Siamenoside I : In rats, Siamenoside I was found to undergo deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation reactions .

- Shikonin : Shikonin significantly reduces tumor cell viability, proliferation, migration, invasion, and metastasis in both in vivo and in vitro across all breast cancer subtypes . It stimulates immunogenic cell death, resulting in apoptosis and necroptosis .

Biochemical Pathways

- Siamenoside I : The metabolic pathways of Siamenoside I involve deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation reactions .

- Shikonin : Shikonin affects various cell signaling pathways and possesses antifungal, antibacterial, and allelopathic activity .

Pharmacokinetics

- Siamenoside I : The distributions of Siamenoside I and its metabolites in rat organs were reported, and they were mainly distributed to the intestine, stomach, kidney, and brain .

- Shikonin : Shikonin has an unfavorable oral bioavailability, 64.6% of the binding rate of plasma protein, and enhances some metabolic enzymes, particularly including cytochrome P450 .

Result of Action

- Siamenoside I : Siamenoside I is the sweetest mogroside that has several kinds of bioactivities .

- Shikonin : Shikonin exhibits potent anti-breast cancer properties and shows significant potential for the advancement of immunotherapeutic approaches against breast cancer, as well as enhancing the efficacy of conventional treatment strategies .

Action Environment

Safety and Hazards

将来の方向性

特性

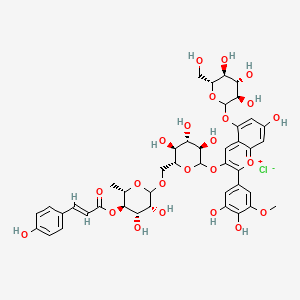

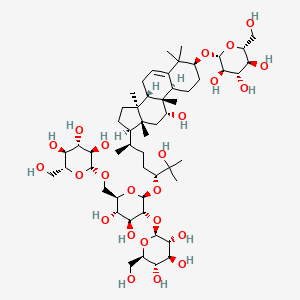

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O24/c1-22(23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)39(64)35(60)27(19-56)73-47)9-13-33(51(4,5)70)77-49-45(78-48-44(69)40(65)36(61)28(20-57)74-48)41(66)37(62)29(75-49)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIPREFALCDWRQ-UYQGGQRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126105-12-2 | |

| Record name | Siamenoside I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126105-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Siamenoside I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126105122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SIAMENOSIDE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L34LUJ2UPB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the main differences in cytotoxicity between Shikonin and its derivative Acetylshikonin?

A1: Research suggests that while both Shikonin (SH) and Acetylshikonin (ASH) exhibit cytotoxic effects, SH demonstrates a significantly stronger cytotoxic profile compared to ASH. Specifically, the EC50 values (a measure of potency) obtained for SH were approximately two times lower than those observed for ASH when tested against the normal cell line V79. [] This difference in cytotoxicity suggests that ASH might offer a safer profile compared to SH for potential therapeutic applications.

Q2: Does Acetylshikonin exhibit any protective effects against genotoxicity induced by common genotoxic agents?

A2: Studies show that ASH demonstrates promising antigenotoxic potential, particularly against genotoxicity induced by the chemotherapeutic agent Cyclophosphamide (CPA). [] This protective effect was not observed with SH. Interestingly, ASH exhibited a contrasting effect when tested against Ethyl Methanesulfonate (EMS), where it increased EMS-induced genotoxicity while SH showed no significant effect. Both SH and ASH were found to reduce the genotoxicity of Ciprofloxacin (CLFX) in specific experimental settings. These findings highlight the complex interplay between ASH and various genotoxic agents, warranting further investigation to understand its full potential and potential risks.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

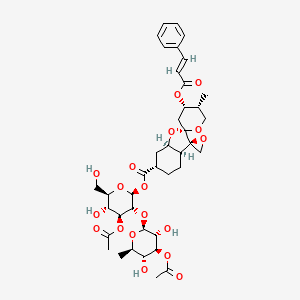

![(+)-4-[(R)-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B600632.png)